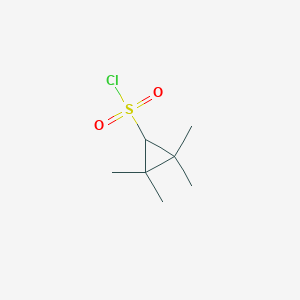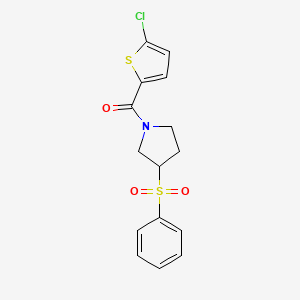![molecular formula C21H19NO6 B2482205 8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸 [(4-ヒドロキシクロマン-4-イル)メチル]アミド CAS No. 1396887-71-0](/img/structure/B2482205.png)
8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸 [(4-ヒドロキシクロマン-4-イル)メチル]アミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a chroman and chromene backbone, which are known for their biological activities and versatility in chemical reactions.
科学的研究の応用
N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of diseases such as malaria
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Chromene Ring: This step involves the cyclization of a suitable precursor, often under acidic conditions.
Amide Formation: The final step involves the coupling of the chroman and chromene intermediates with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the chromene ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
作用機序
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the formation of male gametes in the malaria parasite Plasmodium falciparum by targeting the parasitophorous vacuole membrane protein Pfs16 . This interaction disrupts the parasite’s life cycle and prevents transmission.
類似化合物との比較
Similar Compounds
N-((4-hydroxychroman-4-yl)methyl)-sulphonamide: This compound shares a similar chroman backbone but differs in the functional groups attached.
N-((4-hydroxychroman-4-yl)methyl)-benzamide: Another related compound with a benzamide group instead of the chromene structure.
Uniqueness
N-((4-hydroxychroman-4-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of chroman and chromene structures, which confer distinct chemical and biological properties. Its ability to inhibit malaria transmission by targeting specific proteins sets it apart from other similar compounds .
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-26-17-8-4-5-13-11-14(20(24)28-18(13)17)19(23)22-12-21(25)9-10-27-16-7-3-2-6-15(16)21/h2-8,11,25H,9-10,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNJUNQEJORHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
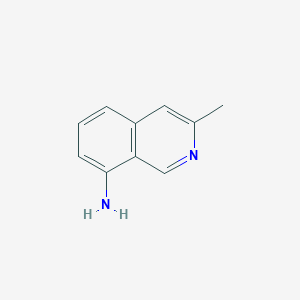
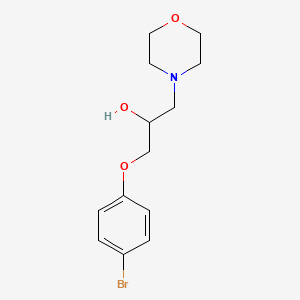
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2482124.png)
![2-(pyridin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482126.png)
![N-benzyl-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2482127.png)
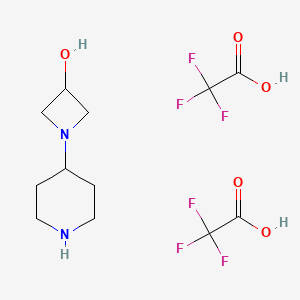
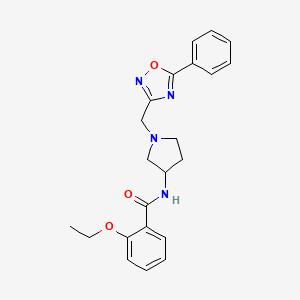
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2482132.png)
![N-(3,4-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2482135.png)
![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
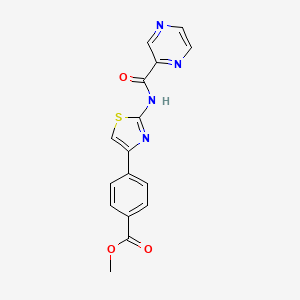
![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)
